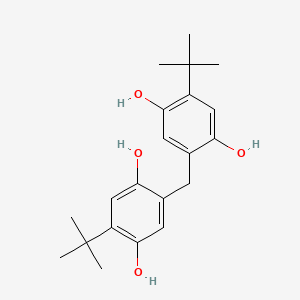
2,2'-Methylenebis(5-tert-butylbenzene-1,4-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) is an organic compound belonging to the class of phenolic compounds. It is characterized by the presence of two tert-butyl groups and two hydroxyl groups attached to a benzene ring, connected by a methylene bridge. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) typically involves the reaction of 2,5-di-tert-butylhydroquinone with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two hydroquinone molecules.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced back to its hydroquinone form.
Substitution: The tert-butyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones are the major products formed.
Reduction: The hydroquinone form is regenerated.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan.
Mechanism of Action
The antioxidant properties of 2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and other free radicals, converting them into less reactive species and thereby protecting cells and materials from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2,5-di-tert-butylhydroquinone: A precursor in the synthesis of 2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol).
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with similar applications.
tert-Butylbenzene: A related compound with a tert-butyl group attached to a benzene ring.
Uniqueness
2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) is unique due to its specific structure, which provides enhanced antioxidant properties compared to other similar compounds. The presence of two hydroxyl groups and two tert-butyl groups increases its stability and effectiveness as an antioxidant, making it particularly valuable in industrial applications where long-term stability is crucial.
Properties
CAS No. |
54636-99-6 |
|---|---|
Molecular Formula |
C21H28O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-tert-butyl-5-[(4-tert-butyl-2,5-dihydroxyphenyl)methyl]benzene-1,4-diol |
InChI |
InChI=1S/C21H28O4/c1-20(2,3)14-10-16(22)12(8-18(14)24)7-13-9-19(25)15(11-17(13)23)21(4,5)6/h8-11,22-25H,7H2,1-6H3 |
InChI Key |
RRLZSLWXIWBSPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C(=C1)O)CC2=CC(=C(C=C2O)C(C)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


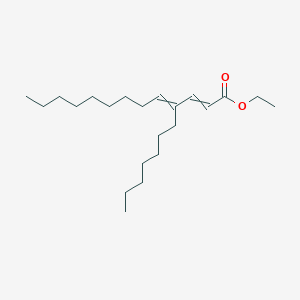
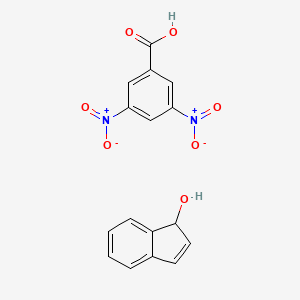
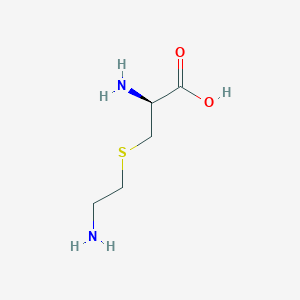
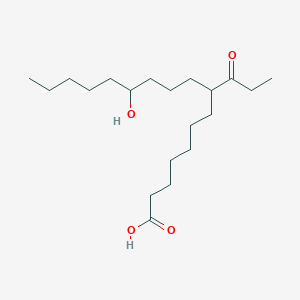
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)
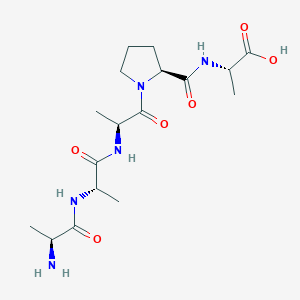

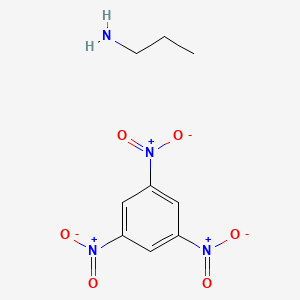
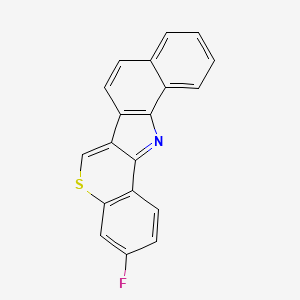
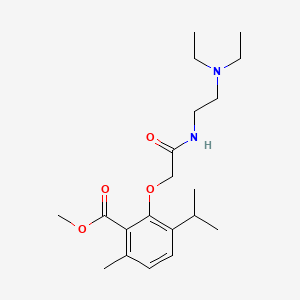
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
![(1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14636809.png)
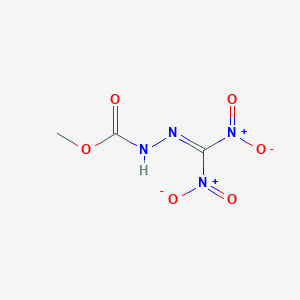
![4-[1-(Pyridin-2-yl)ethenyl]morpholine](/img/structure/B14636815.png)
